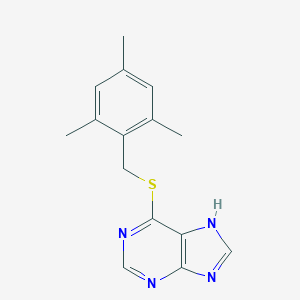![molecular formula C13H11BrN6OS4 B282930 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as compound A, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and cell proliferation. In inflammation, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory genes. In infectious diseases, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to inhibit the activity of bacterial and viral enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to induce cell cycle arrest and apoptosis. In inflammation, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to reduce oxidative stress and inflammation. In infectious diseases, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study its toxicity and potential side effects to determine its safety for human use. Additionally, further optimization of the synthesis method may lead to improved yields and purity of the 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide. Finally, the development of analogs of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A may lead to the discovery of more potent and selective 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamides for therapeutic use.
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A is a novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide that has shown promising results in various fields of research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for further investigation.
Méthodes De Synthèse
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromobenzyl chloride, followed by the reaction of the resulting intermediate with 5-(2-bromoacetyl)-1,3,4-thiadiazole-2-thiol to yield 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A. The synthesis method has been optimized to achieve high yields and purity of the 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide.
Applications De Recherche Scientifique
Compound A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been shown to reduce inflammation and oxidative stress. In infectious disease research, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide A has been studied for its potential to inhibit bacterial and viral infections.
Propriétés
Formule moléculaire |
C13H11BrN6OS4 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H11BrN6OS4/c14-8-3-1-2-7(4-8)5-22-13-20-18-11(25-13)16-9(21)6-23-12-19-17-10(15)24-12/h1-4H,5-6H2,(H2,15,17)(H,16,18,21) |
Clé InChI |
CMXGSWOOWHXCKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282849.png)
![N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B282850.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B282853.png)
![2-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B282856.png)

![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B282858.png)
![2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B282860.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282861.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282862.png)
![N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B282863.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B282866.png)
![N-(4-bromophenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282867.png)
![N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282868.png)
![4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide](/img/structure/B282869.png)